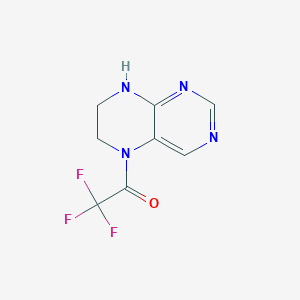

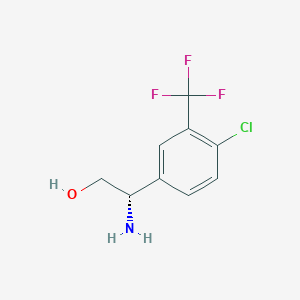

1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as PTM, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. In

Scientific Research Applications

Comparative Gas-Phase and Solution-Phase Investigations

A study by Gerdes and Chen (2003) explored the mechanism of C−H activation by cationic Pt(II) complexes, demonstrating no solvent assistance by 2,2,2-trifluoroethanol (TFE) in these reactions. This finding is critical for understanding the behavior of similar trifluorinated compounds in various chemical environments, potentially including 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone (Gerdes & Chen, 2003).

Enantioselective Synthesis of Trifluoromethyl-substituted Cyclopropanes

Research by Denton et al. (2007) on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, catalyzed by dirhodium complexes, suggests potential synthetic applications for compounds containing trifluoromethyl groups. This methodology could be relevant for the synthesis or modification of 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone derivatives (Denton, Sukumaran, & Davies, 2007).

Synthesis and Cytotoxic Activity of Pteridin Derivatives

Kazunin et al. (2019) detailed the synthesis of amides from substituted 3-(pteridin-6-yl)propanoic acids, showcasing the potential for 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone in medicinal chemistry, particularly in the development of antitumor agents. Their research highlights the synthesis process and cytotoxic effects against human hepatocellular carcinoma cells (Kazunin, Voskoboynik, Shatalova, Maloshtan, & Kovalenko, 2019).

Progress in PTFE Membrane Applications

The work by Feng et al. (2018) on the preparation, modification, and applications of porous poly(tetrafluoroethylene) (PTFE) membranes, though not directly related to 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone, illustrates the broader context of research into fluorinated compounds. Their review provides insights into the chemical inertness and application potential of fluorinated materials in membrane technologies (Feng, Zhong, Wang, Xing, & Drioli, 2018).

properties

IUPAC Name |

1-(7,8-dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4O/c9-8(10,11)7(16)15-2-1-13-6-5(15)3-12-4-14-6/h3-4H,1-2H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWMJXRPEJDQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CN=CN=C2N1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2647423.png)

![tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate](/img/structure/B2647426.png)

![Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B2647427.png)

![2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2647428.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2647434.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647436.png)

![2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide](/img/structure/B2647439.png)